molecular formula C13H21N3O B11811391 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11811391
M. Wt: 235.33 g/mol
InChI Key: AXQZRDVYCKTUEF-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring, a pyridine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The piperazine and pyridine rings can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C13H21N3O/c1-3-12(17)11-9-15-13(8-10(11)2)16-6-4-14-5-7-16/h8-9,12,14,17H,3-7H2,1-2H3

InChI Key

AXQZRDVYCKTUEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)N2CCNCC2)O

Origin of Product

United States

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